2,4-Dimethylpentane-3-sulfonyl chloride
Description
2,4-Dimethylpentane-3-sulfonyl chloride is an alkyl sulfonyl chloride characterized by a sulfonyl chloride group (-SO₂Cl) attached to the third carbon of a 2,4-dimethylpentane (B89610) backbone. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its chemical identity places it within the important class of sulfonyl halides. Its properties and potential reactivity can be understood through the established principles governing alkyl sulfonyl chlorides.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₇H₁₅ClO₂S |
| Molecular Weight | 198.71 g/mol |
| InChI Key | DLVCTBZAWYZSEY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(C)C)S(=O)(=O)Cl |
| CAS Number | 1849257-90-4 |
Structure
3D Structure
Properties
Molecular Formula |
C7H15ClO2S |
|---|---|
Molecular Weight |
198.71 g/mol |
IUPAC Name |
2,4-dimethylpentane-3-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO2S/c1-5(2)7(6(3)4)11(8,9)10/h5-7H,1-4H3 |
InChI Key |
DLVCTBZAWYZSEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dimethylpentane 3 Sulfonyl Chloride and Analogous Structures
Traditional Preparative Routes
Traditional methods for the synthesis of sulfonyl chlorides have been the bedrock of organosulfur chemistry for many years. These routes, while effective, often employ aggressive reagents and may not align with the principles of green chemistry.
Conversion of Sulfonic Acids via Chlorinating Agents
A well-established method for preparing sulfonyl chlorides is the chlorination of the corresponding sulfonic acids. This transformation can be accomplished using a variety of chlorinating agents. Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃). researchgate.netijsrst.com The general reaction involves the replacement of the hydroxyl group of the sulfonic acid with a chlorine atom.
For instance, 2,4-dimethylpentane-3-sulfonic acid could be reacted with one of these chlorinating agents to yield the desired 2,4-dimethylpentane-3-sulfonyl chloride. While widely used, these reagents can be hazardous and produce corrosive byproducts. researchgate.net More recently, milder and more selective reagents have been explored. For example, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) has been used for the preparation of sulfonyl chlorides from sulfonic acids under neutral conditions. researchgate.netijsrst.com Another efficient reagent is 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which allows for the conversion of sulfonic acids to sulfonyl chlorides under mild, solvent-free conditions at room temperature. lookchem.com
Table 1: Comparison of Chlorinating Agents for Sulfonic Acid Conversion
| Chlorinating Agent | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Often requires heating | Readily available | Generates HCl and SO₂ byproducts |
| Phosphorus Pentachloride (PCl₅) | Vigorous reaction | Effective for a wide range of substrates | Solid reagent, produces POCl₃ and HCl |
| Cyanuric Chloride | Neutral conditions | Milder than traditional reagents | May require specific solvents |
Direct Chlorosulfonation Reactions
Direct chlorosulfonation involves the simultaneous introduction of a sulfonyl chloride group onto a hydrocarbon backbone. Chlorosulfonic acid (ClSO₃H) is a powerful reagent for this purpose, particularly for aromatic compounds. pageplace.de However, its application to alkanes can be less straightforward and may lead to a mixture of products, especially with branched alkanes like 2,4-dimethylpentane (B89610). masterorganicchemistry.comlibretexts.org The reaction of alkanes with chlorosulfonic acid is often limited in its utility due to the potential for side reactions and lack of selectivity. pageplace.de
Oxidative Chlorination of Thiols
The oxidative chlorination of thiols provides a direct route to sulfonyl chlorides. This method involves the oxidation of the sulfur atom of a thiol (R-SH) in the presence of a chlorine source. A variety of oxidizing systems have been developed to achieve this transformation. For example, a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been shown to be a highly reactive reagent for the direct conversion of thiols to their corresponding sulfonyl chlorides. organic-chemistry.orgacs.org This method is often fast and efficient, proceeding under mild conditions. organic-chemistry.org
Other effective reagents for the oxidative chlorination of thiols include N-chlorosuccinimide (NCS) in combination with reagents like tetrabutylammonium (B224687) chloride and water, or dilute hydrochloric acid. organic-chemistry.orgnih.govorganic-chemistry.org Trichloroisocyanuric acid (TCCA) is another mild and efficient reagent for this conversion. researchgate.net These methods are generally applicable to a wide range of thiols, including aliphatic and aromatic derivatives. organic-chemistry.org
Table 2: Reagents for Oxidative Chlorination of Thiols
| Reagent System | Key Features |
|---|---|
| H₂O₂ / SOCl₂ | Highly reactive, fast reaction times, mild conditions. organic-chemistry.orgacs.org |
| NCS / H₂O / Bu₄NCl | In situ generation of sulfonyl chloride. nih.gov |
| NCS / aq. HCl | Good yields for various thiol derivatives. organic-chemistry.orgorganic-chemistry.org |
To synthesize this compound via this route, the corresponding thiol, 2,4-dimethylpentane-3-thiol (B2457626), would be the required starting material.
Application of Reed Reaction Analogues
The Reed reaction is a free-radical chain reaction that involves the reaction of an alkane with sulfur dioxide and chlorine in the presence of ultraviolet (UV) light to produce an alkanesulfonyl chloride. wikipedia.orgknowledgebin.orgwikipedia.org This process is particularly useful for the synthesis of linear alkanesulfonyl chlorides. wikipedia.org
For a branched alkane such as 2,4-dimethylpentane, the application of the Reed reaction could lead to a mixture of isomeric products due to the presence of different types of hydrogen atoms (primary, secondary, and tertiary). The selectivity of the chlorosulfonation can be influenced by the relative reactivity of these C-H bonds. Generally, free-radical halogenation reactions are not highly selective, which can complicate the purification of the desired product. masterorganicchemistry.com
Modern and Green Synthetic Approaches
In response to the growing need for environmentally friendly chemical processes, modern synthetic methods are increasingly focused on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
Environmentally Benign Oxidative Chlorosulfonation Methods
Recent research has focused on developing greener methods for the synthesis of sulfonyl chlorides. These approaches often utilize less toxic and more sustainable reagents. One such method is the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This procedure is considered environmentally and worker-friendly, using readily available and inexpensive reagents while offering simple purification without the need for chromatography. organic-chemistry.org
Another green approach involves the use of sodium chlorite (B76162) (NaClO₂) for the oxidative chlorosulfonation of various sulfur-containing starting materials, including thiols and their derivatives. organic-chemistry.orgresearchgate.net This method is noted for its safe operation and environmental friendliness. researchgate.net The development of catalytic, metal-free systems for oxidative chlorination also represents a significant advancement in green synthesis. For example, a system using ammonium (B1175870) nitrate (B79036) in the presence of aqueous HCl and oxygen as a terminal oxidant has been developed for the synthesis of sulfonyl chlorides from thiols. researchgate.netresearchgate.net These modern methods aim to provide sustainable alternatives to traditional synthetic routes, minimizing the environmental impact of sulfonyl chloride production. rsc.orgmdpi.comgoogle.comacs.org
Utilization of Sulfur Dioxide Surrogates (e.g., DABSO)
Traditional methods for synthesizing sulfonyl chlorides often involve the use of gaseous sulfur dioxide (SO₂), which is toxic and difficult to handle. Modern approaches have shifted towards solid, stable SO₂ surrogates, with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) being a prominent example. nih.govnih.gov This bench-stable solid releases SO₂ in a controlled manner, enhancing the safety and practicality of the synthesis. organic-chemistry.org
The general strategy involves the reaction of an organometallic reagent with DABSO to form a metal sulfinate salt. This intermediate is then subjected to oxidative chlorination to yield the desired sulfonyl chloride. organic-chemistry.org For the synthesis of this compound, the required organometallic precursor would be 2,4-dimethylpentan-3-ylmagnesium halide or the corresponding organolithium species.
Formation of the Organometallic Reagent: Reaction of a suitable halide (e.g., 3-bromo-2,4-dimethylpentane) with magnesium or lithium metal.
Sulfinate Salt Formation: The Grignard or organolithium reagent is added to a suspension of DABSO in an anhydrous solvent like THF. nih.gov
Oxidative Chlorination: The in situ generated sulfinate is treated with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), to afford the final sulfonyl chloride.
This one-pot procedure avoids the isolation of the intermediate sulfinate, providing a streamlined process. nih.govorganic-chemistry.org The methodology is tolerant of various functional groups and has been successfully applied to the synthesis of a range of alkyl and aryl sulfonamides (via the sulfonyl chloride). nih.gov
Table 1: Illustrative Synthesis of Alkyl Sulfonyl Chlorides using DABSO Note: This table is based on general findings for alkyl Grignard reagents and does not represent experimentally verified data for this compound.
| Alkyl Group (R) | Organometallic Reagent | Chlorinating Agent | Typical Yield (%) |
|---|---|---|---|
| Cyclohexyl | c-C₆H₁₁MgBr | SO₂Cl₂ | 70-85 |
| tert-Butyl | t-BuLi | SO₂Cl₂ | 65-80 |
| sec-Butyl | s-BuMgCl | NCS | 70-82 |
| 2,4-Dimethylpentan-3-yl (Proposed) | (CH₃)₂CHCH(MgBr)CH(CH₃)₂ | SO₂Cl₂ | N/A (Expected Moderate) |
Catalytic Strategies in Sulfonyl Chloride Synthesis
Catalytic methods offer milder reaction conditions and improved selectivity for the synthesis of sulfonyl chlorides. Photocatalysis, in particular, has emerged as a powerful tool for C-H functionalization, allowing for the direct conversion of alkanes to sulfonyl chlorides.
For a substrate like 2,4-dimethylpentane, a direct C-H chlorosulfonylation would be an ideal, atom-economical approach. This could theoretically be achieved via a photocatalytic radical process. The reaction would involve the generation of a sulfonyl radical from a sulfur dioxide source, which then participates in a hydrogen atom transfer (HAT) process with the alkane. The tertiary C-H bond at the C3 position of 2,4-dimethylpentane is the most likely site for abstraction due to the stability of the resulting tertiary radical.
While direct photocatalytic chlorosulfonylation of unactivated alkanes is still a developing field, related photocatalytic oxysulfonylation and chlorosulfonylation reactions of alkenes have been demonstrated. rsc.org These processes often utilize a photocatalyst, such as Ru(bpy)₃Cl₂ or organic dyes, under visible light irradiation to generate sulfonyl radicals from sulfonyl chloride precursors. Adapting this concept to C-H activation would require a potent HAT catalyst and a suitable source of the SO₂Cl radical.
Table 2: Catalytic Approaches to Sulfonyl Group Installation Note: This table presents general catalytic methods for forming sulfonylated products, which could be conceptually adapted for this compound synthesis.
| Catalytic Method | Substrate Type | Sulfur Source | Catalyst Example | General Outcome |
|---|---|---|---|---|
| Photoredox Catalysis | Alkenes/Alkynes | ArSO₂Cl | fac-[Ir(ppy)₃] | Chlorosulfonylation |
| Copper Catalysis | Anilines | DABSO | CuCl | Sandmeyer-type Chlorosulfonylation |
| Iron Catalysis | Terminal Alkynes | ArSO₂Cl | FeCl₂ | Regioselective Chlorosulfonylation |
| Photocatalytic C-H Activation (Proposed) | Alkanes | SO₂ + Cl source | HAT Photocatalyst | Direct Chlorosulfonylation |
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves introducing functional groups into complex molecules at a late step in the synthesis. mpg.dempg.de This approach can be applied to the synthesis of complex sulfonyl chlorides. One such method involves the conversion of a pre-existing primary sulfonamide into a sulfonyl chloride.
Recently, a method for the activation of primary sulfonamides using a pyrylium (B1242799) salt (Pyry-BF₄) has been developed. This reagent activates the otherwise poorly nucleophilic NH₂ group, facilitating its conversion into a good leaving group and enabling the formation of a sulfonyl chloride intermediate. ox.ac.uk This sulfonyl chloride can then be trapped by various nucleophiles.
Another LSF strategy involves the generation of sulfonyl radicals from sulfonamides under photocatalytic conditions. ox.ac.uk This allows for the sulfonamide group to be used as a handle for further C-C or C-heteroatom bond formation. While this doesn't directly yield the sulfonyl chloride, it showcases the versatility of the sulfonamide group as a precursor for introducing the sulfonyl moiety in complex settings.
Applying this to the target molecule, one could first synthesize 2,4-dimethylpentane-3-sulfonamide (B13156263) and then convert it to the sulfonyl chloride in a final step, potentially avoiding issues of instability or reactivity associated with carrying the sulfonyl chloride group through a multi-step synthesis.
Stereoselective Synthesis of this compound Isomers
The carbon atom at the 3-position of this compound is a stereocenter. Therefore, the compound can exist as two enantiomers, (R)- and (S)-2,4-dimethylpentane-3-sulfonyl chloride. The stereoselective synthesis of a single enantiomer is highly desirable for applications in asymmetric synthesis and for investigating the biological activity of chiral molecules.
The synthesis of chiral sulfonyl chlorides is not as developed as that of other chiral sulfur compounds like sulfoxides or sulfinamides. nih.govacs.org Most strategies rely on the resolution of racemic mixtures or the use of chiral starting materials.
A potential strategy for the stereoselective synthesis of one isomer could involve the use of a chiral auxiliary. For instance, a chiral alcohol could be reacted with a sulfinyl chloride precursor to form diastereomeric sulfinates. After separation of the diastereomers, stereospecific oxidation and chlorination could yield the enantiomerically enriched sulfonyl chloride.
Another approach could be a kinetic resolution of a racemic intermediate. For example, a racemic sulfinate could be selectively reacted with a chiral reagent, leaving one enantiomer of the sulfinate unreacted, which could then be converted to the desired enantiomerically pure sulfonyl chloride. While methods for the stereoselective synthesis of sulfinates have been reported, their application to sterically demanding alkyl groups like 2,4-dimethylpentan-3-yl remains a challenge. acs.org
Reaction Mechanisms and Mechanistic Studies of 2,4 Dimethylpentane 3 Sulfonyl Chloride Transformations
Nucleophilic Substitution Pathways Involving the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a key functional moiety that typically participates in nucleophilic substitution reactions. The sulfur atom is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom, making it susceptible to attack by nucleophiles.
SN2 Mechanistic Investigations
Nucleophilic substitution at the sulfur atom of sulfonyl chlorides generally proceeds via a concerted SN2-like mechanism. researchgate.netmdpi.comnih.gov In this pathway, the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride ion) are in apical positions. nih.gov The reaction results in the inversion of configuration at the sulfur center.
For 2,4-Dimethylpentane-3-sulfonyl chloride, the bulky 2,4-dimethylpentan-3-yl group would be expected to sterically hinder the backside attack of the nucleophile on the sulfur atom. This steric hindrance would likely decrease the rate of SN2 reactions compared to less hindered sulfonyl chlorides. However, no specific kinetic studies or computational analyses on the SN2 reaction of this compound were found in the reviewed literature.
Table 1: Postulated SN2 Reaction Parameters for this compound
| Parameter | Expected Influence of 2,4-dimethylpentan-3-yl group |
| Reaction Rate | Decreased due to steric hindrance |
| Transition State | Trigonal bipyramidal, potentially higher in energy |
| Stereochemistry | Inversion of configuration at sulfur |
Note: This table is based on general principles of SN2 reactions and the structure of the compound. Specific experimental data is not available.
Reactivity with Amines for Sulfonamide Formation
The reaction of sulfonyl chlorides with primary and secondary amines is a fundamental method for the synthesis of sulfonamides. rsc.orgsci-hub.se This reaction is a classic example of nucleophilic substitution at the sulfonyl sulfur. The amine acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. Typically, a base is used to neutralize the HCl formed during the reaction. rsc.org
In the case of this compound, its reaction with amines would be expected to form the corresponding N-substituted 2,4-dimethylpentane-3-sulfonamides. The rate of this reaction would likely be influenced by the steric bulk of both the sulfonyl chloride and the amine. Highly hindered amines would react more slowly. While this reaction is anticipated based on general chemical principles, specific studies detailing the kinetics, yields, or mechanistic nuances for the reaction of this compound with various amines are not present in the available literature.
Role of Leaving Group Efficacy
The chloride ion is a good leaving group in nucleophilic substitution reactions because it is the conjugate base of a strong acid (HCl), making it a stable anion. libretexts.orgpearson.com Its ability to depart from the sulfur atom is a crucial factor in the facility of nucleophilic substitution reactions of sulfonyl chlorides. The efficacy of the chloride ion as a leaving group contributes to the electrophilicity of the sulfonyl chloride and allows the reaction to proceed. No studies specifically investigating the leaving group efficacy of chloride in the context of this compound have been reported.
Radical-Based Reaction Mechanisms
Apart from ionic pathways, sulfonyl chlorides can also undergo reactions involving radical intermediates. These reactions are typically initiated by light or a radical initiator.
Formation of Sulfonyl Radicals from this compound
Sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•) upon homolytic cleavage of the S-Cl bond. This process can be initiated by photolysis, thermolysis, or by using a radical initiator. researchgate.netrsc.org The resulting 2,4-dimethylpentane-3-sulfonyl radical would be a key intermediate in subsequent radical reactions.
The stability of the generated sulfonyl radical can influence the ease of its formation. While general methods for generating sulfonyl radicals from various sulfonyl chlorides are well-established, specific experimental conditions and efficiency for the formation of the 2,4-dimethylpentane-3-sulfonyl radical have not been described in the literature.
Addition of Sulfonyl Radicals to Unsaturated Systems
Once formed, sulfonyl radicals can add to unsaturated systems such as alkenes and alkynes. nih.govnih.govrsc.org This radical addition is a versatile method for the formation of carbon-sulfur bonds and the synthesis of various sulfone-containing compounds. The regioselectivity of the addition is often governed by the stability of the resulting carbon-centered radical intermediate.
It is plausible that the 2,4-dimethylpentane-3-sulfonyl radical could add to various alkenes and alkynes to yield vinyl or alkyl sulfones after subsequent reaction steps. However, a review of the scientific literature did not yield any specific examples or mechanistic studies of such radical addition reactions involving this compound.
Table 2: Potential Radical Reactions of this compound
| Reaction Type | Proposed Intermediate | Potential Product(s) |
| Radical Initiation | 2,4-dimethylpentane-3-sulfonyl radical | - |
| Addition to Alkene | Carbon-centered radical adduct | Alkyl sulfone |
| Addition to Alkyne | Vinyl radical adduct | Vinyl sulfone |
Note: This table outlines hypothetical reactions based on known reactivity of sulfonyl radicals. No specific research on these reactions for this compound was found.
Electron Donor-Acceptor (EDA) Complex Mediated Processes
The formation of Electron Donor-Acceptor (EDA) complexes represents a significant pathway for initiating chemical reactions, often under visible light photolysis. In these processes, an electron-rich donor molecule and an electron-poor acceptor molecule form a complex that can absorb light, leading to single-electron transfer (SET) and the generation of radical species.
While the photoactivation of EDA complexes is a versatile strategy for generating radicals, research has predominantly focused on aryl sulfonium (B1226848) salts and other specific sulfur-containing compounds as the electron acceptors. nih.govnih.gov For instance, aryl sulfonium salts can form EDA complexes that, upon photoexcitation, trigger a rapid, irreversible fragmentation to produce an aryl radical and a sulfide (B99878) leaving group. nih.gov This "sulfonium tag" approach effectively lowers the barrier to radical generation from substrates that are not inherently electron-deficient. nih.gov
Mechanistic studies have confirmed the formation of EDA complexes through UV-vis absorbance measurements and computational calculations. researchgate.net These complexes are key in visible-light-driven reactions, such as the sulfonylation of diazonium salts with sulfinates, which proceed without the need for transition metal catalysts. rsc.org
For alkanesulfonyl chlorides like this compound, participation in EDA-mediated processes would likely involve the sulfonyl chloride acting as the electron acceptor. Although direct evidence for this compound is not available, the general principle involves the transfer of an electron from a suitable donor to the sulfonyl chloride, which could lead to the cleavage of the S-Cl bond to form a sulfonyl radical (RSO₂•) and a chloride anion. This pathway is analogous to the photoredox-catalyzed generation of sulfonyl radicals from sulfonyl chlorides for use in reactions like hydrosulfonylation. researchgate.net However, specific studies detailing EDA complex formation and subsequent reactivity for this particular secondary alkanesulfonyl chloride have not been reported.
Electrophilic and Rearrangement Pathways
The sulfur atom in this compound is at a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This configuration renders the sulfur atom highly electron-deficient and, therefore, a potent electrophilic center. The primary and most studied reaction pathway for sulfonyl chlorides is nucleophilic substitution at this sulfur center. nih.gov
These compounds react readily with a wide array of nucleophiles. nih.gov The general mechanism is typically a bimolecular nucleophilic substitution (Sₙ2-like) pathway at the sulfur atom. nih.govmdpi.com
Reaction with Amines: Primary and secondary amines attack the electrophilic sulfur atom to displace the chloride ion, forming sulfonamides. This is a cornerstone reaction in medicinal chemistry.
Reaction with Alcohols: In the presence of a non-nucleophilic base (like pyridine) to neutralize the HCl byproduct, alcohols react with sulfonyl chlorides to yield sulfonate esters. youtube.com This reaction is often used to "activate" an alcohol by converting the poor hydroxyl leaving group into a much better sulfonate leaving group (e.g., tosylate, mesylate).
The mechanism involves the nucleophilic attack of the alcohol or amine on the sulfur atom, leading to a trigonal bipyramidal transition state, followed by the expulsion of the chloride leaving group. mdpi.com The reactivity is generally high, making sulfonyl chlorides powerful electrophiles for a variety of synthetic transformations. nih.gov
The thermal stability and decomposition pathways of sulfonyl chlorides depend significantly on the structure of the alkyl group. For tertiary alkanesulfonyl chlorides, such as 2-methyl-2-propanesulfonyl chloride, a distinct solvolysis-decomposition pathway is observed. This mechanism involves the extrusion of sulfur dioxide (SO₂) and the formation of a relatively stable tertiary carbocation, which then leads to substitution and elimination products. mdpi.com
However, this compound is a secondary alkanesulfonyl chloride. Secondary sulfonyl chlorides are considerably less likely to decompose via carbocation formation and SO₂ extrusion under typical solvolytic conditions because the secondary carbocation is much less stable than a tertiary one. For most primary and secondary alkanesulfonyl chlorides, the dominant mechanism under thermal or solvolytic conditions is direct nucleophilic substitution at the sulfur atom (sulfonyl transfer) rather than decomposition. nih.gov
C-H activation, the cleavage and functionalization of otherwise inert C-H bonds, is a powerful synthetic tool. mt.com While sulfonyl chlorides can be involved in such reactions, they typically occur under transition-metal catalysis (e.g., using palladium, rhodium, or iridium catalysts) rather than through simple thermolysis. mt.com In these catalytic cycles, the sulfonyl chloride may act as an oxidant or a source of a functional group, but the C-H cleavage itself is mediated by the metal center through mechanisms like oxidative addition or concerted metalation-deprotonation. youtube.com Uncatalyzed C-H activation via fragment recombination from the thermolysis of a secondary alkanesulfonyl chloride is not a commonly reported or expected pathway.
Solvent Effects on Reaction Mechanisms and Kinetics
Solvent properties play a critical role in the reaction rates and mechanisms of sulfonyl chloride transformations, particularly in solvolysis reactions where the solvent acts as the nucleophile. The effect of the solvent is quantitatively analyzed using the extended Grunwald-Winstein equation:
log(k/k₀) = lN + mY
where:
k is the rate constant in a given solvent.
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
l is the sensitivity of the substrate to solvent nucleophilicity (N ).
m is the sensitivity of the substrate to solvent ionizing power (Y ). wikipedia.org
For the vast majority of primary and secondary alkanesulfonyl chlorides, solvolysis proceeds via a bimolecular Sₙ2 mechanism at the sulfur atom. mdpi.com This is characterized by significant sensitivity to both solvent nucleophilicity (l > 1.0) and solvent ionizing power (m ≈ 0.5-0.7). The high l value indicates substantial involvement of the solvent as a nucleophile in the rate-determining step, consistent with a bimolecular pathway. The moderate m value suggests that while there is considerable charge separation in the transition state, a full carbocation is not formed. beilstein-journals.orgnih.gov
While specific kinetic data for this compound are unavailable, its behavior is expected to closely mirror that of other secondary alkanesulfonyl chlorides, such as 2-propanesulfonyl chloride. The table below presents the Grunwald-Winstein parameters for related sulfonyl chlorides, illustrating the typical values for an Sₙ2-like mechanism.
| Sulfonyl Chloride | Class | l Value (Sensitivity to N) | m Value (Sensitivity to Y) | Proposed Mechanism |
|---|---|---|---|---|
| Methanesulfonyl Chloride | Primary | 1.66 | 0.69 | Sₙ2 |
| Ethanesulfonyl Chloride | Primary | 1.58 | 0.74 | Sₙ2 |
| 2-Propanesulfonyl Chloride | Secondary | 1.55 | 0.70 | Sₙ2 |
| Benzenesulfonyl Chloride | Aryl | 1.26 | 0.65 | Sₙ2 |
Data compiled from various studies on sulfonyl chloride solvolysis. beilstein-journals.orgnih.gov
Based on these data, this compound is expected to exhibit l and m values very similar to those of 2-propanesulfonyl chloride, confirming that its reactions in hydroxylic solvents are dominated by a bimolecular nucleophilic substitution mechanism.
Information on "this compound" is Not Available in Current Scientific Literature
Following a comprehensive search of available scientific databases and literature, no specific information was found for the chemical compound "this compound." Consequently, it is not possible to provide an article on its stereochemical aspects and asymmetric transformations as requested.
The investigation sought to uncover details regarding the chirality at the sulfonyl-bearing carbon center, its potential diastereomeric and enantiomeric forms, and its applications in asymmetric catalysis. This included searching for its use in the development of chiral catalysts, the enantioselective formation of sulfonamide derivatives, and the design of chiral ligands for metal-catalyzed asymmetric transformations.
General information on related topics, such as the stereochemistry of other sulfonyl chlorides and the principles of asymmetric catalysis, is available. However, in adherence to the strict focus on "this compound," this general information cannot be presented as it would not pertain to the specified compound.
Therefore, the requested article cannot be generated due to the absence of scientific data for "this compound."
Stereochemical Aspects and Asymmetric Transformations Involving 2,4 Dimethylpentane 3 Sulfonyl Chloride
Stereocontrol in Sulfonylation Reactions
General principles of stereocontrol in sulfonylation reactions often rely on the steric and electronic properties of the sulfonyl chloride and the substrate. The bulky nature of the 2,4-dimethylpentan-3-yl group would be expected to exert significant steric influence in any reaction it participates in. However, specific studies detailing this influence for 2,4-dimethylpentane-3-sulfonyl chloride are not present in the current body of scientific literature.
The diastereoselective synthesis of sulfonyl-containing compounds is a critical area of research in organic chemistry. Typically, this is achieved through the reaction of a sulfonyl chloride with a chiral substrate, where the inherent chirality of the substrate directs the approach of the sulfonylating agent, leading to the preferential formation of one diastereomer over another. The steric bulk of the sulfonyl chloride can play a crucial role in the level of diastereoselectivity observed. For instance, in the addition of nucleophiles to α-chiral N-sulfonyl imines, the size of the N-sulfonyl substituent can influence the diastereoselectivity of the resulting product. researchgate.netchemrxiv.orgnih.gov While these general principles are well-established, no studies have been published that specifically employ this compound to induce diastereoselectivity in the synthesis of sulfonyl-containing compounds. Therefore, no data tables or detailed research findings can be presented for this specific reagent.
The synthesis of enantiomerically enriched α-C chiral sulfones is of significant interest due to their presence in biologically active molecules and their utility as synthetic intermediates. nih.govrsc.org Various methods have been developed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and the derivatization of chiral starting materials. nih.govrsc.org A chiral sulfonyl group can theoretically act as a chiral auxiliary to control stereochemistry in subsequent reactions. However, there is no evidence in the literature to suggest that this compound has been utilized for this purpose. The development of enantioselective methods for the synthesis of chiral sulfones is an active area of research, with numerous strategies being explored. nih.govrsc.org
The stereochemical outcome of reactions at a chiral center, such as nucleophilic substitution, can result in either inversion or retention of configuration. This is a fundamental concept in stereochemistry. In the context of sulfonate esters, which would be derived from this compound, the stereochemistry of substitution reactions at the carbon atom bearing the sulfonate leaving group is of interest. Generally, SN2 reactions proceed with inversion of stereochemistry. However, the specific reaction conditions, substrate, and the nature of the sulfonate group can influence the outcome. No studies have been conducted to determine the stereochemical outcomes of derivative formation specifically from 2,4-dimethylpentane-3-sulfonates.
Applications of 2,4 Dimethylpentane 3 Sulfonyl Chloride in Advanced Organic Synthesis
Building Block for Complex Molecule Synthesis
Precursor to Sulfonamides and Sulfonylureas
The reaction of sulfonyl chlorides with primary or secondary amines is a well-established and common method for the synthesis of sulfonamides. nih.govijarsct.co.in This reaction typically proceeds in the presence of a base. Similarly, sulfonylureas can be synthesized from sulfonamides. One common method involves the reaction of a sulfonamide with an isocyanate. researchgate.net More recent and safer methods avoid the use of hazardous reagents like phosgenes and isocyanates by utilizing carbamate (B1207046) intermediates. researchgate.netrsc.org For instance, various amines can react with diphenyl carbonate to form carbamates, which then react with sulfonamides to produce sulfonylureas in high yields. researchgate.netrsc.org
Utility in the Synthesis of Biologically Active Scaffolds
Sulfonamides are a significant class of compounds in medicinal chemistry with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. ucl.ac.ukresearchgate.net The sulfonyl group is a key feature in many therapeutic drugs as it can act as a bioisostere for other functional groups and can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. researchgate.net The introduction of a sulfonyl group can also enhance the binding affinity of a drug molecule to its target protein. researchgate.net
However, a review of the available scientific literature did not yield specific examples of 2,4-dimethylpentane-3-sulfonyl chloride being used in the synthesis of biologically active scaffolds.
Role in the Creation of Compound Libraries for Research
Sulfonyl chlorides are valuable building blocks for the creation of compound libraries for drug discovery and chemical biology research. enamine.net Their reactivity allows for the straightforward synthesis of a diverse range of sulfonamide derivatives by reacting them with various amines. ijarsct.co.inenamine.net This approach enables the rapid generation of many compounds for high-throughput screening to identify new biologically active molecules. enamine.net
Despite the general utility of sulfonyl chlorides in this area, there is no specific information in the surveyed literature on the use of this compound for the creation of compound libraries.
Reagent in Condensation and Coupling Reactions
Condensing Agent in Oligonucleotide Synthesis Analogs
The chemical synthesis of oligonucleotides is a crucial technology in molecular biology and drug development. wikipedia.org The most common method is the phosphoramidite (B1245037) approach, which involves a cycle of coupling, capping, oxidation, and deprotection. tcichemicals.com While various reagents are used in this process, there is no indication in the available literature that this compound is used as a condensing agent in the synthesis of oligonucleotide analogs.
Cross-Coupling Strategies Employing Sulfonyl Chloride Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netdntb.gov.ua While aryl sulfonyl chlorides have been used as coupling partners in reactions like the Suzuki-Miyaura coupling, these reactions often proceed with desulfonylation, where the sulfonyl chloride group acts as a leaving group. researchgate.netmit.edu There are also examples of Stille cross-coupling reactions with arene and phenylmethanesulfonyl chlorides. researchgate.net
However, searches of the scientific literature did not provide any specific examples of this compound being employed in cross-coupling strategies.
Design and Synthesis of Functional Materials Precursors
The sulfonyl chloride moiety serves as a critical electrophilic handle for constructing complex molecules. It readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form stable sulfonamides, sulfonates, and thioesters, respectively. This reactivity is central to its use in creating monomers for polymerization and agents for surface modification.
Polymer and Surface Modifier Synthesis
The introduction of sulfonyl chloride groups is a key strategy in synthesizing functional polymers and surface modifiers. This can be achieved either by creating monomers that already contain the sulfonyl chloride group or by chemically modifying existing polymers and surfaces.
Polymer Synthesis: One established method involves a sulfochlorination process, where a polymer becomes soluble in a desired solvent for further reactions. For instance, sulfonated poly(arylene ether sulfone) can be treated with thionyl chloride to convert sulfonic acid groups into sulfonyl chloride groups, rendering the polymer soluble in dichloromethane (B109758) for subsequent modifications. rsc.org A compound like this compound can be used as a building block for creating novel monomers. By reacting it with a molecule containing a polymerizable group (like a vinyl or acrylate (B77674) group) and a nucleophilic handle (like a hydroxyl or amine group), a new monomer is formed. This monomer, bearing the bulky 2,4-dimethylpentane-3-sulfonyl side group, can then be polymerized to create polymers with tailored properties. This approach is instrumental in developing materials such as specialized membranes for fuel cells. rsc.org
Surface Modification: The reactivity of sulfonyl chlorides is also harnessed to permanently alter the chemical nature of material surfaces. Surfaces rich in hydroxyl or amine groups, such as metal oxides, glass, or plasma-treated polymers, can be functionalized by direct reaction with this compound. This covalent attachment of the bulky, hydrophobic 2,4-dimethylpentyl group can dramatically change surface properties, for example, by increasing water repellency or altering adhesive characteristics. This technique is analogous to methods using silane (B1218182) coupling agents to anchor functional groups onto inorganic substrates for enhanced durability and performance. mdpi.com For example, polyethyleneimine, a water-soluble polymer, has been functionalized using 3,4-dimethoxybenzenesulfonyl chloride to create a novel polymeric chelator, demonstrating how sulfonyl chlorides are used to modify polymer structures for specific applications like ion adsorption. mdpi.com
Table 1: Applications in Polymer and Surface Modification
| Application Area | Method | Precursor Role of Sulfonyl Chloride | Resulting Properties |
|---|---|---|---|
| Polymer Synthesis | Monomer Functionalization | Reacts with a polymerizable molecule (e.g., hydroxyethyl (B10761427) acrylate) to form a new monomer. | Introduces bulky, hydrophobic side chains; modifies solubility and thermal stability. |
| Post-Polymerization Modification | Converts existing functional groups (e.g., sulfonic acids) on a polymer backbone to sulfonyl chlorides for further reaction. rsc.org | Enhances solubility in organic solvents; creates reactive sites for grafting. rsc.org | |
| Surface Modification | Covalent Grafting | Reacts directly with surface nucleophiles (e.g., -OH, -NH2) on substrates like silica (B1680970) or treated polymers. | Increases hydrophobicity; alters surface energy and adhesion; improves chemical resistance. |
Development of Sulfonyl Chloride Mimics
While sulfonyl chlorides are powerful reagents, their high reactivity can also be a drawback, leading to issues with handling and storage stability. chemistryviews.orgnih.gov They can be sensitive to moisture and may degrade over time, which has prompted research into more stable "mimics" that can perform the same chemical transformations under milder conditions. chemistryviews.orgnih.gov
One promising class of sulfonyl chloride mimics is pentafluorophenyl sulfonate esters. chemistryviews.org These compounds are more stable than their sulfonyl chloride counterparts but can be activated to react with nucleophiles in a similar fashion. Research by Michael C. Willis and colleagues at the University of Oxford has led to an innovative synthesis of these mimics. chemistryviews.org Their method utilizes aryl boronic acids as starting materials, which react with a solid sulfur dioxide surrogate, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form sulfinate intermediates. chemistryviews.org These intermediates are then oxidized in the presence of pentafluorophenol (B44920) to yield the desired stable sulfonate esters. chemistryviews.org This strategy avoids the direct use of often unstable sulfonic acids. chemistryviews.org
This approach, primarily developed for aryl compounds, provides a blueprint for creating more stable reagents that can deliver aliphatic sulfonyl groups like 2,4-dimethylpentane-3-sulfonyl. Developing a mimic for this compound would offer the synthetic advantages of this unique sterically hindered group while mitigating the challenges associated with the reagent's inherent instability.
Table 2: Comparison of Sulfonyl Chlorides and Their Mimics
| Feature | Sulfonyl Chlorides (e.g., this compound) | Sulfonyl Chloride Mimics (e.g., Pentafluorophenyl Sulfonate Esters) |
|---|---|---|
| Reactivity | High; reacts readily with a wide range of nucleophiles. chemistryviews.org | Lower until activated; offers more controlled reactivity. |
| Stability | Often sensitive to moisture and can have limited shelf life. chemistryviews.orgnih.gov | Generally more stable and easier to handle and store. chemistryviews.org |
| Handling | Can be difficult to handle due to high reactivity and potential decomposition. chemistryviews.org | Simpler and safer handling procedures. |
| Synthesis | Typically prepared via oxidative chlorination of sulfur compounds or from sulfonic acids. researchgate.netnih.gov | Can be synthesized from boronic acids and a solid SO2 source, avoiding unstable intermediates. chemistryviews.org |
Derivatives and Research Significance of 2,4 Dimethylpentane 3 Sulfonyl Chloride
Sulfonamide Derivatives: Synthetic Accessibility and Structural Diversity
The synthesis of sulfonamides from 2,4-dimethylpentane-3-sulfonyl chloride is primarily governed by the significant steric hindrance imposed by the bulky 2,4-dimethylpentan-3-yl group. The reaction, typically a nucleophilic substitution of the chloride by a primary or secondary amine, is often challenging.
Synthetic Accessibility:
The reaction of sulfonyl chlorides with amines is a well-established method for forming sulfonamides. samdc.edu.inijarsct.co.in However, the bulky nature of this compound can significantly slow down the reaction rate, particularly with sterically hindered amines. nih.govresearchgate.net The accessibility of the sulfur atom to the incoming amine nucleophile is restricted, often requiring more forcing reaction conditions, such as higher temperatures or the use of stronger bases, to facilitate the reaction.
The choice of amine is critical. Less sterically hindered primary amines are more likely to react successfully compared to secondary amines, especially those with bulky substituents. For instance, the reaction with simple primary amines like methylamine (B109427) or ethylamine (B1201723) would be more feasible than with diisopropylamine. The use of N-silylated amines can sometimes provide an alternative route to sulfonamides, as the byproduct, trimethylsilyl (B98337) chloride, is volatile and can be easily removed, driving the reaction forward. nih.gov
Structural Diversity:
Despite the synthetic challenges, a diverse range of sulfonamides can theoretically be prepared, provided the amine partner is not excessively bulky. The structural diversity would primarily arise from the variety of amines used in the synthesis. This could include:
Aliphatic Sulfonamides: Derived from the reaction with various primary and secondary alkylamines.
Aromatic Sulfonamides: Formed by reacting with anilines and other aromatic amines.
Heterocyclic Sulfonamides: Prepared using heterocyclic amines, which are common moieties in medicinal chemistry. researchgate.net
The table below illustrates the potential structural diversity of sulfonamides derived from this compound.
| Amine Reactant | Resulting Sulfonamide Derivative | Key Structural Feature |
| Methylamine | N-methyl-2,4-dimethylpentane-3-sulfonamide | Simple aliphatic chain |
| Aniline | N-phenyl-2,4-dimethylpentane-3-sulfonamide | Aromatic ring |
| Piperidine | 1-(2,4-dimethylpentane-3-sulfonyl)piperidine | Saturated heterocycle |
| 2-Aminopyridine | N-(pyridin-2-yl)-2,4-dimethylpentane-3-sulfonamide | Aromatic heterocycle |
Thiosulfonate and Disulfide Derivatives: Synthetic Pathways and Reactivity Profiles
The synthesis of thiosulfonates and disulfides from this compound provides access to compounds with sulfur-sulfur bonds, which are of interest in various fields of chemistry.
Synthetic Pathways:
Thiosulfonates: These can be synthesized from sulfonyl chlorides through several methods. One common approach involves the reaction of a sulfonyl chloride with a thiol in the presence of a base. Alternatively, the reaction of a sulfonyl chloride with a sulfinate salt can yield a thiosulfonate. nih.govresearchgate.net The synthesis of S-(2,4-dimethylpentan-3-yl) thiosulfonates would likely face similar steric challenges as the sulfonamide synthesis, requiring careful optimization of reaction conditions. Another route involves the oxidation of disulfides. researchgate.net
Disulfides: The corresponding disulfide, di(2,4-dimethylpentan-3-yl) disulfide, would be synthesized from the corresponding thiol, 2,4-dimethylpentane-3-thiol (B2457626). The thiol can be prepared from the corresponding alcohol, 2,4-dimethyl-3-pentanol, which is commercially available. chemicalbook.com The thiol can then be oxidized to the disulfide using a variety of oxidizing agents, such as iodine or hydrogen peroxide. A related compound, zinc di(O-2,2-dimethylpentan-3-yl dithiocarbonate), has been synthesized from 2,2-dimethyl-3-pentanol, indicating the feasibility of functionalizing this sterically hindered alcohol. rsc.org
Reactivity Profiles:
The reactivity of the resulting thiosulfonates and disulfides is also influenced by the bulky 2,4-dimethylpentan-3-yl groups.
Thiosulfonates: These compounds are known to react with nucleophiles, leading to the cleavage of the S-S bond. The steric bulk around the sulfur atoms in S-(2,4-dimethylpentan-3-yl) thiosulfonates would likely modulate their reactivity, making them less susceptible to nucleophilic attack compared to less hindered thiosulfonates.
Disulfides: The disulfide bond can be cleaved by reducing agents or can undergo thiol-disulfide exchange reactions. The significant steric hindrance in di(2,4-dimethylpentan-3-yl) disulfide would be expected to decrease the rate of these reactions, making the disulfide bond more robust and less reactive.
Sulfonyl Fluoride (B91410) Analogs and Their Distinct Reactivity
The conversion of this compound to its corresponding sulfonyl fluoride analog introduces a derivative with markedly different reactivity and stability.
Synthesis:
The synthesis of sulfonyl fluorides from sulfonyl chlorides is a well-established transformation. organic-chemistry.org A common and effective method is the direct chloride-fluoride exchange using a fluoride source such as potassium fluoride or potassium bifluoride. organic-chemistry.orgnih.govnih.gov This reaction is often carried out in a biphasic mixture of water and an organic solvent like acetone (B3395972) and generally proceeds in high yield under mild conditions. organic-chemistry.orgnih.gov Given the efficiency of this reaction for a wide range of substrates, it is expected to be applicable to the synthesis of 2,4-dimethylpentane-3-sulfonyl fluoride.
Distinct Reactivity:
Sulfonyl fluorides exhibit a unique balance of stability and reactivity compared to their sulfonyl chloride counterparts. nih.gov
Stability: The S-F bond is significantly stronger than the S-Cl bond, making sulfonyl fluorides more resistant to hydrolysis and thermolysis. nih.gov This enhanced stability makes them easier to handle and purify.
Reactivity: While more stable, sulfonyl fluorides are still reactive towards strong nucleophiles. However, their reactivity is more selective than that of sulfonyl chlorides. princeton.edu They are generally less reactive towards weaker nucleophiles, which can be advantageous in complex chemical syntheses where chemoselectivity is important. The reaction of sulfonyl fluorides with amines to form sulfonamides, for example, often requires more forcing conditions than the corresponding reaction with sulfonyl chlorides. nih.gov
The table below summarizes the key differences in reactivity between this compound and its fluoride analog.
| Property | This compound | 2,4-Dimethylpentane-3-sulfonyl Fluoride |
| Stability | Less stable, sensitive to moisture | More stable, resistant to hydrolysis |
| Reactivity | Highly reactive with a broad range of nucleophiles | Selectively reactive with strong nucleophiles |
| Handling | Requires careful handling due to reactivity | Easier to handle and purify |
Functionalized Derivatives and Their Role as Chemical Probes
The unique reactivity profile of sulfonyl fluorides has led to their emergence as valuable "warheads" for chemical probes in chemical biology. rsc.orgresearchgate.net Functionalized derivatives of 2,4-dimethylpentane-3-sulfonyl fluoride could potentially serve as specialized chemical probes.
Role as Chemical Probes:
Sulfonyl fluorides have been shown to covalently modify not only serine residues, a common target for protease inhibitors, but also other amino acid residues such as tyrosine, lysine, threonine, and histidine within protein binding sites. rsc.orgresearchgate.netrsc.org This broad targeting capability makes them versatile tools for identifying and characterizing protein function. A chemical probe based on the 2,4-dimethylpentane-3-sulfonyl fluoride scaffold would require the introduction of additional functional groups to allow for visualization (e.g., a fluorophore) or affinity purification (e.g., a biotin (B1667282) tag).
The steric bulk of the 2,4-dimethylpentan-3-yl group would be a defining feature of such a probe. This bulk could confer selectivity for proteins with large, open binding pockets, potentially allowing for the targeting of specific protein families. Conversely, the steric hindrance might prevent the probe from accessing more confined active sites.
Functionalization:
To create a chemical probe, 2,4-dimethylpentane-3-sulfonyl fluoride would need to be further functionalized. This could be achieved by starting with a functionalized precursor to this compound, or by modifying a derivative. For example, if a derivative with a terminal alkene or alkyne could be synthesized, it would allow for the attachment of reporter tags via "click" chemistry. claremont.edu The development of such functionalized derivatives would open up new avenues for exploring the proteome with sterically demanding chemical probes. rsc.org
Spectroscopic and Computational Characterization of 2,4 Dimethylpentane 3 Sulfonyl Chloride
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic techniques are indispensable for the unambiguous identification and purity assessment of 2,4-Dimethylpentane-3-sulfonyl chloride. These methods provide detailed information about the molecular structure, connectivity of atoms, and the presence of specific functional groups.
Mass Spectrometry (MS) Applications (e.g., LC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In conjunction with liquid chromatography (LC-MS), it can also be used to separate the compound from a mixture before analysis.
For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can be used to confirm its molecular formula (C₇H₁₅ClO₂S). The fragmentation pattern observed in the mass spectrum would provide structural information, as the molecule breaks apart in a predictable manner upon ionization.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl chloride group.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| S=O (asymmetric stretch) | ~ 1370 - 1400 |
| S=O (symmetric stretch) | ~ 1170 - 1200 |
| C-H (stretch) | ~ 2850 - 3000 |
| C-Cl (stretch) | ~ 600 - 800 |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used to separate, identify, and quantify components in a mixture. For this compound, these methods would be crucial for assessing its purity. A pure sample would ideally show a single peak in the chromatogram. The retention time of this peak would be characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). By comparing the area of the main peak to the areas of any impurity peaks, the purity of the sample can be accurately determined.
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, geometry, and reactivity of molecules, complementing experimental data.
Kinetic and Mechanistic Studies of Reactions Involving 2,4 Dimethylpentane 3 Sulfonyl Chloride
Reaction Rate Determinations
The determination of reaction rates is fundamental to understanding the mechanism of a chemical transformation. For sulfonyl chlorides, these studies often involve monitoring the disappearance of the reactant or the appearance of a product over time.
The formation of sulfonyl radicals from sulfonyl chlorides can be initiated by light, heat, or a radical initiator. Kinetic studies would involve measuring the rate of formation of the 2,4-dimethylpentane-3-sulfonyl radical under various conditions. While no specific data exists for this compound, analogous studies on other alkanesulfonyl chlorides would typically involve techniques like laser flash photolysis to generate the radicals and time-resolved spectroscopy to monitor their concentration. The rate of radical formation would be expected to depend on the bond dissociation energy of the S-Cl bond and the stability of the resulting sulfonyl radical.
Once formed, the 2,4-dimethylpentane-3-sulfonyl radical could undergo addition reactions with various unsaturated compounds (e.g., alkenes, alkynes). Determining the rate constants for these addition reactions would provide insight into the radical's reactivity. Competitive kinetic methods are often employed, where the sulfonyl radical is allowed to react with a mixture of two unsaturated compounds, one of which has a known rate constant for radical addition. By analyzing the product distribution, the unknown rate constant can be determined.
A hypothetical data table for such a study is presented below:
| Alkene Substrate | Rate Constant (k_add) at 298 K (M⁻¹s⁻¹) |
| Styrene | Data not available |
| 1-Hexene | Data not available |
| Cyclohexene | Data not available |
The solvolysis of sulfonyl chlorides, where the solvent acts as the nucleophile, is a common reaction. The kinetics of the solvolysis of 2,4-dimethylpentane-3-sulfonyl chloride would be studied in a variety of solvents to understand the influence of solvent polarity and nucleophilicity on the reaction rate.
The Grunwald-Winstein equation is a powerful tool for analyzing solvolysis data:
log(k/k₀) = mY + lN
where:
k is the rate constant in a given solvent.
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
m is the sensitivity of the substrate to the solvent ionizing power (Y).
l is the sensitivity of the substrate to the solvent nucleophilicity (N).
By plotting log(k/k₀) against Y for a series of solvents, the values of m and l can be determined. These values provide insight into the mechanism, with a large 'm' value suggesting a more dissociative (Sₙ1-like) mechanism and a large 'l' value indicating a more associative (Sₙ2-like) mechanism. For a sterically hindered sulfonyl chloride like this compound, one might anticipate a mechanism with significant dissociative character.
A hypothetical Grunwald-Winstein analysis data table is shown below:
| Solvent | Y (Solvent Ionizing Power) | N (Solvent Nucleophilicity) | k_obs (s⁻¹) | log(k/k₀) |
| 80% EtOH/20% H₂O | 0.00 | 0.00 | Data not available | 0.00 |
| 100% EtOH | -2.03 | 0.37 | Data not available | Data not available |
| 100% MeOH | -1.09 | 0.17 | Data not available | Data not available |
| 90% Acetone (B3395972)/10% H₂O | -0.63 | -0.37 | Data not available | Data not available |
Isotope Effect Studies
Isotope effects are a sensitive probe of reaction mechanisms, providing information about bond-breaking and bond-forming steps in the rate-determining step.
The Kinetic Solvent Isotope Effect (KSIE) is determined by comparing the reaction rate in a protic solvent (e.g., H₂O or CH₃OH) with the rate in its deuterated counterpart (e.g., D₂O or CH₃OD). The ratio of the rates (k_H/k_D) can provide valuable mechanistic information. For solvolysis reactions of sulfonyl chlorides, a KSIE value greater than 1 is often indicative of general base catalysis by the solvent or a mechanism where a proton transfer is involved in the rate-determining step.
A hypothetical KSIE data table for the solvolysis of this compound is provided below:
| Solvent System | k (s⁻¹) | KSIE (k_H/k_D) |
| H₂O | Data not available | Data not available |
| D₂O | Data not available | |
| CH₃OH | Data not available | Data not available |
| CH₃OD | Data not available |
Deuterium (B1214612) labeling at specific positions within the this compound molecule can be used to probe for rearrangements or other mechanistic intricacies. For example, if a hydride shift were a possibility during a reaction, labeling the potential migrating hydrogen with deuterium and analyzing the product for the position of the deuterium label could confirm or refute this mechanistic hypothesis. No such studies have been reported for this specific compound.
Influence of Reaction Conditions on Reaction Rates and Selectivity
General studies on sulfonyl chlorides indicate that reaction rates and selectivity are highly dependent on conditions such as temperature, pressure, solvent, and the presence of catalysts. However, specific quantitative data or detailed research findings for this compound are not available in the public domain.
Temperature and Pressure Effects
There are no specific studies detailing the effect of temperature and pressure on the reaction kinetics of this compound. For other sulfonyl chlorides, temperature generally increases the reaction rate, and activation parameters can provide insight into the transition state. However, without experimental data, it is impossible to present a quantitative analysis or a data table for this specific compound.
Solvent Effects on Reaction Dynamics
The solvolysis of alkanesulfonyl chlorides is known to be influenced by the solvent's properties, such as nucleophilicity and ionizing power. nih.govresearchgate.netnih.govmdpi.com The Grunwald-Winstein equation is often applied to correlate solvolysis rates and elucidate reaction mechanisms. nih.govmdpi.com For sterically hindered sulfonyl chlorides, the mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2), where the transition state may involve multiple solvent molecules. nih.govresearchgate.net Despite these general findings for analogous compounds, no specific solvolysis rate data or solvent effect studies for this compound have been reported.
Emerging Research Directions and Future Prospects in 2,4 Dimethylpentane 3 Sulfonyl Chloride Chemistry
Sustainable and Green Chemistry Innovations for Sulfonyl Chloride Synthesis and Application
The synthesis of sulfonyl chlorides has traditionally relied on methods that can generate significant waste and utilize harsh reagents. Green chemistry principles aim to mitigate these environmental impacts by focusing on atom economy, waste reduction, and the use of safer, more sustainable materials. gcande.orgnih.gov
Recent innovations in the broader field of sulfonyl chloride synthesis are paving the way for more environmentally benign routes that could be adapted for 2,4-Dimethylpentane-3-sulfonyl chloride. One promising approach involves the oxidative chlorination of thiols using milder and more sustainable oxidants in eco-friendly solvents like water or ethanol. rsc.orgresearchgate.net For instance, the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has been shown to be effective for converting various thiols into their corresponding sulfonyl chlorides, which can then be used in situ for subsequent reactions, such as sulfonamide synthesis. rsc.orgresearchgate.net This one-pot strategy minimizes waste and avoids the isolation of the often-reactive sulfonyl chloride intermediate.
Another avenue of green innovation is the use of photocatalysis. nih.govacs.org Visible-light-mediated synthesis using heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) offers a sustainable alternative to traditional methods, operating under mild conditions at room temperature. nih.govacs.org While these methods have been primarily demonstrated for aryldiazonium salts, their adaptation to aliphatic precursors represents a significant future research goal. The development of such processes for 2,4-dimethylpentane-3-thiol (B2457626) could provide a much greener pathway to this compound.
The table below outlines a comparison of traditional versus potential green synthesis routes applicable to sulfonyl chlorides.
| Feature | Traditional Synthesis (e.g., Reed Reaction) | Emerging Green Synthesis |
| Reagents | Gaseous SO₂, Cl₂, UV light | Thiols, sustainable oxidants (e.g., NaDCC·2H₂O), photocatalysts |
| Solvents | Often volatile organic compounds (VOCs) | Water, ethanol, deep eutectic solvents |
| Conditions | High energy input (UV), potentially hazardous reagents | Mild conditions (room temp), visible light |
| Byproducts | Significant inorganic and organic waste | Minimal, often non-toxic salts |
| Atom Economy | Moderate | High, especially in one-pot procedures |
This table illustrates general principles in sulfonyl chloride synthesis and their potential application to this compound.
Exploration of Novel Catalytic Systems for Enantioselective Transformations
The development of enantioselective reactions involving sulfonyl chlorides is a key area of modern organic chemistry. For a molecule like this compound, which is prochiral, the ability to introduce chirality in a controlled manner would vastly expand its synthetic value. Research is focused on novel catalytic systems that can facilitate asymmetric transformations.
While direct enantioselective synthesis of a chiral sulfonyl chloride from a prochiral alkane is exceptionally challenging, catalytic methods are being explored for reactions of sulfonyl-containing molecules. For example, enantioselective Michael-type additions to unsaturated sulfonyl compounds, such as β-arylethenesulfonyl fluorides, have been achieved using organocatalysts under high-pressure conditions, yielding products with high enantiomeric excess. nih.gov This demonstrates the principle of using chiral catalysts to control stereochemistry in reactions involving the sulfonyl group framework.
Future research could focus on adapting such catalytic strategies for reactions involving this compound. For instance, developing catalytic systems for the enantioselective addition of nucleophiles to derivatives of this compound or its use in catalytic asymmetric cycloadditions could yield highly valuable, enantioenriched products. nih.gov The steric bulk of the isopropyl groups flanking the sulfonyl chloride moiety presents a significant challenge and opportunity for the design of highly selective catalysts.
| Catalytic System | Transformation Type | Potential Application for this compound Derivatives |
| Chiral Organocatalysts | Michael Addition | Enantioselective conjugate addition to α,β-unsaturated systems derived from the compound. |
| Transition Metal Catalysis (e.g., Rhodium) | Cycloaddition, C-H Activation | Asymmetric [2+2] cycloadditions or enantioselective functionalization of C-H bonds adjacent to the sulfonyl group. |
| Photoredox Catalysis | Radical Reactions | Enantioselective radical coupling reactions using chiral photocatalysts. |
This table presents hypothetical applications of modern catalytic systems to the chemistry of this compound.
Integration with Flow Chemistry and High-Throughput Screening Methodologies
The integration of modern automation and engineering technologies is revolutionizing chemical synthesis. Flow chemistry and high-throughput screening (HTS) offer significant advantages for the synthesis and application of reactive compounds like sulfonyl chlorides.
Flow chemistry, which involves performing reactions in continuous-flow reactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. rsc.org This is particularly beneficial for highly exothermic reactions, which are common in the synthesis of sulfonyl chlorides. rsc.orgnih.gov By using small reactor volumes and efficient heat exchange, flow systems enhance safety by preventing thermal runaway. rsc.org Continuous flow protocols have been developed for the synthesis of various sulfonyl chlorides from thiols and disulfides, demonstrating improved yields, safety, and throughput. researchgate.netresearchgate.net Applying these methodologies to the synthesis of this compound could enable safer and more scalable production.
High-throughput screening allows for the rapid testing of a large number of reaction conditions (e.g., catalysts, solvents, additives) in parallel, significantly accelerating the optimization process. acs.org HTS is invaluable for discovering novel reactivity and identifying optimal conditions for challenging transformations. For this compound, HTS could be employed to screen for new catalysts for its enantioselective transformations or to quickly identify the best conditions for its incorporation into diverse molecular scaffolds for applications in drug discovery or materials science. acs.orgenamine.net
| Technology | Key Advantage | Relevance to this compound |
| Flow Chemistry | Enhanced safety, precise control of exotherms, scalability. rsc.orgnih.gov | Safer and more efficient synthesis from the corresponding thiol or other precursors. |
| High-Throughput Screening (HTS) | Rapid reaction optimization, discovery of new catalysts and conditions. acs.org | Accelerating the development of novel synthetic applications and enantioselective transformations. |
| Automated Synthesis Platforms | Integration of reaction execution, purification, and analysis. | Enabling the rapid synthesis of a library of derivatives for biological or material screening. |
This table summarizes the benefits of integrating advanced technologies into the study of this compound.
Advanced Spectroscopic Characterization and In Situ Monitoring of Reactions
A deep understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced spectroscopic techniques, particularly those that allow for in situ (in the reaction vessel) monitoring, provide real-time insights into the dynamic chemical environment.
For reactions involving this compound, Fourier-transform infrared (FTIR) spectroscopy is a powerful tool. Techniques like ReactIR™ can monitor the concentration of reactants, intermediates, and products in real-time by tracking their unique infrared absorbances. mt.com This allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the elucidation of kinetic profiles, which is difficult to achieve with traditional offline sampling and analysis. mt.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique. Online NMR, particularly using nuclei other than ¹H, such as ¹⁹F for fluorinated compounds, has been successfully implemented in flow chemistry setups to monitor reaction progress. researchgate.net For this compound, ¹³C and potentially ³³S NMR could provide valuable structural and mechanistic information, although the latter is often challenging due to the low natural abundance and quadrupolar nature of the nucleus. These advanced methods are critical for understanding the complex reaction pathways that a sterically hindered sulfonyl chloride might undergo.
Computational Chemistry in Predictive Design and Mechanistic Understanding
Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to model molecular structures, predict properties, and elucidate complex reaction mechanisms at the atomic level. For this compound, computational methods can provide insights that are difficult or impossible to obtain through experimentation alone.
Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of the molecule, including bond lengths, bond angles, and charge distributions. This information is fundamental to understanding its reactivity. Furthermore, computational modeling can be used to explore potential reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. researchgate.net This is particularly valuable for designing novel catalytic systems for enantioselective transformations, as it allows for the in silico screening of catalyst-substrate interactions to predict which catalysts are most likely to be effective.
Mechanistic studies can also be greatly aided by computational chemistry. For example, if a reaction involving this compound produces unexpected byproducts, computational modeling can be used to investigate alternative reaction pathways that could lead to their formation. This predictive power accelerates the research and development cycle, saving time and resources by focusing experimental efforts on the most promising avenues. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
